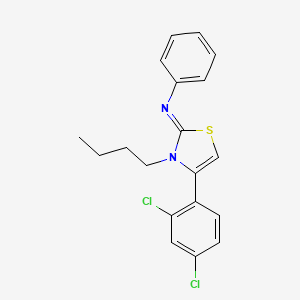

(Z)-N-(3-butyl-4-(2,4-dichlorophenyl)thiazol-2(3H)-ylidene)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(3-butyl-4-(2,4-dichlorophenyl)thiazol-2(3H)-ylidene)aniline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thiazolylidene derivative that has been synthesized through a multistep process. In

Scientific Research Applications

- The compound’s structural features make it a promising candidate for anticancer drug development. Researchers have explored its potential as a cytotoxic agent against various cancer cell lines. Its ability to inhibit tumor growth and induce apoptosis has been investigated in preclinical studies .

- (Z)-N-(3-butyl-4-(2,4-dichlorophenyl)thiazol-2(3H)-ylidene)aniline demonstrates antimicrobial properties. It has been evaluated against bacterial strains, including both Gram-positive and Gram-negative bacteria. Researchers are interested in its mechanism of action and potential applications in combating drug-resistant pathogens .

- The compound exhibits interesting photophysical behavior, including fluorescence. Researchers have studied its emission spectra, quantum yield, and excited-state dynamics. Applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs), are being explored .

- (Z)-N-(3-butyl-4-(2,4-dichlorophenyl)thiazol-2(3H)-ylidene)aniline has been investigated as an organocatalyst in various chemical reactions. Its unique structure allows it to participate in asymmetric transformations, making it valuable for synthetic chemistry .

- Researchers have utilized this compound as a fluorescent probe for detecting metal ions. Its thiazole moiety can selectively bind to specific metal ions, leading to changes in fluorescence intensity. Applications include environmental monitoring and bioimaging .

- The compound’s conjugated system and thiazole ring make it interesting for material science applications. It has been incorporated into polymer matrices for creating functional materials with enhanced properties, such as conductivity or luminescence .

Anticancer Research

Antimicrobial Activity

Photophysical Properties

Organocatalysis

Metal Ion Sensing

Material Science

properties

IUPAC Name |

3-butyl-4-(2,4-dichlorophenyl)-N-phenyl-1,3-thiazol-2-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18Cl2N2S/c1-2-3-11-23-18(16-10-9-14(20)12-17(16)21)13-24-19(23)22-15-7-5-4-6-8-15/h4-10,12-13H,2-3,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMRAMGDLAVYLFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=CSC1=NC2=CC=CC=C2)C3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18Cl2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(3-butyl-4-(2,4-dichlorophenyl)thiazol-2(3H)-ylidene)aniline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-methylphenyl)-2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2469649.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2469650.png)

![6-(4-ethylpiperazine-1-carbonyl)-7-(2-methoxyethyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2469653.png)

![2-(4-Methylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2469655.png)

![(1R,5S)-8-(cyclopentylmethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2469659.png)

![N-(2,5-difluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2469665.png)

![N-[4-(2-chloropropanoyl)phenyl]methanesulfonamide](/img/structure/B2469671.png)

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-methoxybenzamide](/img/structure/B2469672.png)